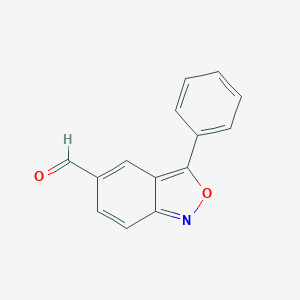

3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-phenyl-2,1-benzoxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)14(17-15-13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKIUYNVKNTXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 2,1 Benzoxazole 5 Carbaldehyde

Green Chemistry Principles Applied to 3-Phenyl-2,1-benzoxazole-5-carbaldehyde Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. The synthesis of the benzoxazole (B165842) core, and by extension this compound, has been a target for the application of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous solvents and reagents.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the need for volatile organic compounds (VOCs). These methods not only reduce environmental impact but can also lead to higher yields, shorter reaction times, and simpler workup procedures. For the synthesis of benzoxazole scaffolds, several solvent-free approaches have been developed.

One such method involves the condensation of ortho-substituted aminoaromatics with acyl chlorides using a solid-supported catalyst like silica-supported sodium hydrogen sulfate. researchgate.net This heterogeneous catalyst is easily separable and reusable, adding to the green credentials of the process. researchgate.net Another approach is the "grindstone" method, where reactants are ground together in a mortar and pestle at room temperature, often with a solid catalyst like strontium carbonate, to afford the product in high yield without any solvent. nih.gov The use of a Brønsted acidic ionic liquid gel has also been reported as an efficient and reusable heterogeneous catalyst for the solvent-free condensation of 2-aminophenols with aldehydes at elevated temperatures. nih.govacs.org

These solvent-free protocols could be adapted for the synthesis of this compound, for instance, through the intramolecular cyclization of a suitably substituted precursor under solventless conditions.

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, utilizing microwave irradiation to rapidly heat reaction mixtures in a controlled manner. mdpi.comresearchgate.net This technique often leads to dramatic reductions in reaction times, from hours to minutes, and can improve product yields and purity. tandfonline.comtandfonline.com

For the synthesis of benzoxazole derivatives, microwave irradiation has been successfully applied to the cyclocondensation of 2-aminophenols with aldehydes or carboxylic acids. ias.ac.injocpr.com Catalysts such as potassium cyanide, researchgate.nettandfonline.com deep eutectic solvents, mdpi.com or phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) ias.ac.in can be employed to facilitate the reaction under microwave conditions. The use of recyclable catalysts, such as a dual acidic hafnium-based metal-organic framework (Hf-BTC), under microwave irradiation further enhances the environmental friendliness of these protocols. nih.gov

A study demonstrated the synthesis of 2-substituted benzoxazoles from 2-aminophenol (B121084) and aromatic aldehydes using MnO2 nanoparticles as an oxidant under microwave irradiation. researchgate.net These methods are highly applicable to the target molecule, potentially using a substituted o-aminophenol and benzaldehyde (B42025) derivative as precursors.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Benzoxazole Derivatives

| Method | Catalyst/Reagent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Mn(OAc)₃ | DMSO, 140°C | 24 h | - | ijpbs.com |

| Microwave | PIFA | Dioxane, 120°C | 5-10 min | Good to Excellent | ias.ac.in |

| Microwave | KCN | - | Short | High | tandfonline.com |

| Microwave | [CholineCl][oxalic acid] | Solvent-free | 15 min | >99% (conversion) | mdpi.com |

Photochemical reactions, which use light to initiate chemical transformations, offer a unique and green pathway for synthesizing complex molecules at ambient temperature. For benzoxazole systems, photochemical methods have been explored, primarily involving intramolecular cyclization.

One reported route involves the cyclization of phenolic Schiff's bases under UV irradiation. ias.ac.in A more distinct photochemical pathway involves the reaction of benzoxazole-2-thiones with alkenes. rsc.orgrsc.org Irradiation of a 3-unsubstituted benzoxazole-2-thione in the presence of an alkene can lead to the formation of a 2-alkylated benzoxazole. rsc.orgrsc.org While this specific reaction may not directly produce the 3-phenyl-2,1-benzoxazole (B110626) structure, it demonstrates the potential of photochemistry in manipulating the benzoxazole core, which could inspire novel routes to the target molecule.

Reaction Mechanism Elucidation for this compound Formation

The formation of the 2,1-benzoxazole (anthranil) ring system typically proceeds through distinct mechanisms compared to the more common 1,3-benzoxazole isomer. A plausible and established route to the 3-phenyl-2,1-benzoxazole scaffold involves the cyclization of ortho-substituted nitrobenzene (B124822) or azidobenzene (B1194522) derivatives.

One proposed mechanism involves a nitrogen extrusion reaction from an o-hydroxyaryl ketone precursor. ijpbs.com The ketone reacts with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), in the presence of an acid like ZrCl₄. This forms an azido (B1232118) intermediate, which, upon rearrangement and loss of nitrogen gas (N₂), cyclizes to form the 2,1-benzoxazole ring. ijpbs.comorganic-chemistry.orgchemicalbook.com Applying this to the target molecule, the synthesis would start from 4-formyl-2-hydroxybenzophenone.

Another key mechanism is the reductive cyclization of an o-nitrobenzophenone. For instance, the reaction of 2-nitro-5-formylbenzophenone with a reducing agent would lead to the formation of a nitroso intermediate, which then undergoes intramolecular cyclization and dehydration to yield this compound.

In contrast, the mechanism for the more common 1,3-benzoxazoles, often formed from 2-aminophenols, typically involves the following steps:

Amide Activation/Schiff Base Formation : The initial step is the reaction between a 2-aminophenol and a carbonyl compound (like an aldehyde or carboxylic acid) to form a Schiff base or an amide intermediate. nih.govnih.gov

Intramolecular Cyclization : The hydroxyl group of the aminophenol then acts as a nucleophile, attacking the imine or activated carbonyl carbon. nih.govacs.org

Dehydration/Aromatization : The resulting cyclized intermediate undergoes elimination of water to form the stable, aromatic benzoxazole ring. nih.govnih.gov

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring the economic viability of a synthesis. For benzoxazole synthesis, key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

Studies on the synthesis of related 2-arylbenzoxazoles have shown that catalyst choice is paramount. For example, in the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol and benzaldehyde, various catalysts were screened, with an imidazolium (B1220033) chlorozincate ionic liquid supported on magnetic nanoparticles (LAIL@MNP) showing the highest conversion (82%) under solvent-free ultrasound irradiation at 70°C for 30 minutes. nih.govresearchgate.net

The choice of base and solvent can also be critical. In a Tf₂O-promoted synthesis of 2-substituted benzoxazoles, different bases and solvents were tested, with 2-Fluoropyridine as the base and dichloromethane (B109758) (DCM) as the solvent providing the optimal yield (95%). nih.gov Similarly, sustainable approaches have been optimized by comparing conventional heating with microwave, ultrasound, and mechanochemical methods, often finding that the greener methods provide superior or comparable yields in significantly less time. nih.govmdpi.com

Table 2: Optimization of Catalyst for 2-Phenylbenzoxazole Synthesis

| Catalyst | Conditions | Conversion/Yield | Reference |

|---|---|---|---|

| LAIL@MNP | Solvent-free, 70°C, 30 min (ultrasound) | 82% (Conversion) | researchgate.net |

| Sm(OTf)₃ (10 mol%) | EtOH–H₂O, 50-60°C, 2 h | 92% (Yield) | researchgate.net |

| [BMIm]₂[WO₄] | Air, 100°C, 1 h | 94% (Yield) | researchgate.net |

| Ag@Fe₂O₃ | EtOH, Room Temp, 35 min | 97% (Yield) | ckthakurcollege.net |

This table shows data for the synthesis of 2-phenyl-1,3-benzoxazole, a structural isomer. The optimization principles are broadly applicable.

Scalability Considerations for Industrial and Academic Production of this compound

Scaling a synthesis from laboratory (milligram) to academic (gram) or industrial (kilogram) production presents numerous challenges, including reaction control, heat transfer, purification, and cost-effectiveness. For benzoxazole synthesis, several methods have been successfully scaled up.

Furthermore, the development of continuous flow systems offers a modern solution to scalability challenges. rsc.org Flow chemistry provides superior control over reaction parameters, enhances safety, and facilitates easier scale-up compared to traditional batch processes. A life cycle assessment comparing seven batch syntheses with two continuous-flow approaches for 2-aryl benzoxazoles found that the flow process significantly reduced carbon emissions (by 85%) and energy consumption, highlighting its sustainability for large-scale production. rsc.org

Derivatization and Chemical Transformations of 3 Phenyl 2,1 Benzoxazole 5 Carbaldehyde

Functional Group Modifications of the Carbaldehyde Moiety

The aldehyde functional group in 3-phenyl-2,1-benzoxazole-5-carbaldehyde is a primary site for a variety of chemical reactions, allowing for its conversion into other functional groups and the extension of the carbon skeleton.

The aldehyde group can be readily oxidized to a carboxylic acid, a transformation that is fundamental in organic synthesis. This conversion can be achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and Tollens' reagent ([Ag(NH3)2]+). The resulting 3-phenyl-2,1-benzoxazole-5-carboxylic acid is a key intermediate for the synthesis of esters, amides, and other acid derivatives, further expanding the chemical space accessible from the parent aldehyde.

While specific studies on the oxidation of this compound are not extensively documented, the general principles of aldehyde oxidation are well-established and are expected to apply to this substrate. For instance, the synthesis of related benzoxazole (B165842) carboxylic acid derivatives has been reported through the oxidation of corresponding methyl groups, which are then converted to aldehydes and subsequently to carboxylic acids.

The reduction of the carbaldehyde moiety offers a straightforward route to primary alcohols and, under more stringent conditions, to methyl groups. The selective reduction to the corresponding alcohol, (3-phenyl-2,1-benzoxazol-5-yl)methanol, can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). These reagents are highly efficient for the reduction of aldehydes and ketones without affecting other functional groups like the benzoxazole ring.

For the complete reduction of the aldehyde to an alkane, yielding 5-methyl-3-phenyl-2,1-benzoxazole, more vigorous methods like the Wolff-Kishner or Clemmensen reduction are typically employed. These reactions are particularly useful when the presence of the hydroxyl group is not desired in the final product.

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. The synthesis of Schiff bases from various benzoxazole derivatives has been reported, highlighting the utility of this reaction in creating diverse molecular structures. For example, 3-benzoxazol-2-yl-phenylamine has been reacted with various aromatic aldehydes to produce a range of imine analogs. olemiss.edu

The Knoevenagel condensation provides a method for C-C bond formation by reacting the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives or β-keto esters, in the presence of a weak base like piperidine (B6355638) or pyridine. This reaction leads to the formation of α,β-unsaturated compounds, which are versatile intermediates for further synthetic transformations.

A related reaction involves the condensation with semicarbazide (B1199961) to form semicarbazones. For instance, various phenylisoxazole-carbaldehyde derivatives have been reacted with semicarbazide hydrochloride to synthesize novel semicarbazone derivatives. acs.org

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for converting aldehydes into alkenes. The Wittig reaction utilizes a phosphorus ylide (a triphenylphosphonium ylide) to react with the aldehyde, forming a betaine (B1666868) intermediate that collapses to an alkene and triphenylphosphine (B44618) oxide.

The Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, simplifying purification. nih.gov This reaction typically shows high E-selectivity in the formation of the double bond. nih.govnih.gov The HWE reaction is initiated by the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. nih.gov The resulting intermediate eliminates a dialkyl phosphate to yield the alkene. nih.gov The Still-Gennari modification of the HWE reaction allows for the stereoselective synthesis of (Z)-alkenes. nih.gov

| Reaction Type | Reactant | Product | Key Reagents/Conditions |

| Oxidation | This compound | 3-Phenyl-2,1-benzoxazole-5-carboxylic acid | KMnO4, Jones reagent, Tollens' reagent |

| Reduction (to Alcohol) | This compound | (3-Phenyl-2,1-benzoxazol-5-yl)methanol | NaBH4, LiAlH4 |

| Reduction (to Alkane) | This compound | 5-Methyl-3-phenyl-2,1-benzoxazole | Wolff-Kishner, Clemmensen reduction |

| Schiff Base Formation | This compound | N-Substituted imine | Primary amine, acid catalyst |

| Knoevenagel Condensation | This compound | α,β-Unsaturated derivative | Active methylene compound, weak base |

| Wittig Reaction | This compound | Alkene | Phosphorus ylide |

| Horner-Wadsworth-Emmons Reaction | This compound | (E)-Alkene | Phosphonate carbanion, base |

Regioselective Functionalization of the Benzoxazole Core

The benzoxazole ring system itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The presence of the phenyl group at the 3-position and the aldehyde at the 5-position will direct incoming electrophiles to specific positions on the benzo portion of the molecule. The benzoxazole moiety can also act as a directing group in certain reactions. For instance, the benzoxazol-2-yl substituent has been shown to be a removable activating and directing group in the iridium-catalyzed alkylation of C(sp3)–H bonds adjacent to a nitrogen atom in secondary amines. mdpi.com

Studies on the regioselective synthesis of functionalized pyrido[2,1-b]benzoxazoles have demonstrated that the benzoxazole ring can be formylated at different positions depending on the reaction conditions. nih.gov While direct regioselective functionalization of the this compound core is not widely reported, it is anticipated that electrophilic attack would likely occur at the C4 or C6 positions, depending on the electronic effects of the existing substituents and the nature of the electrophile.

Substituent Effects on the Phenyl Ring and their Chemical Consequences

The electronic nature of substituents on the 3-phenyl ring can significantly influence the reactivity of the entire molecule. Electron-donating groups (e.g., methoxy, alkyl) on the phenyl ring increase the electron density of the benzoxazole system, which can affect the reactivity of the aldehyde group and the susceptibility of the benzoxazole core to electrophilic attack. Conversely, electron-withdrawing groups (e.g., nitro, cyano) will have the opposite effect, deactivating the ring system towards electrophilic substitution and potentially increasing the electrophilicity of the carbaldehyde's carbonyl carbon.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com For a molecule like this compound to participate in these reactions, it typically requires the presence of a halide (e.g., -Br, -I) or a triflate (-OTf) group on one of its aromatic rings to act as an electrophilic coupling partner. libretexts.org While specific literature detailing these reactions on this compound itself is scarce, the reactivity of similar benzoxazole and isoxazole (B147169) systems provides a strong basis for predicting its potential transformations. rsc.orgnih.govnih.gov

Common palladium-catalyzed reactions applicable to halogenated derivatives of this compound would include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyoutube.com If a bromo-substituted derivative of this compound were used, it could react with various aryl or vinyl boronic acids to introduce new substituents. rsc.orgrsc.orgmdpi.com The reaction is valued for its mild conditions and tolerance of diverse functional groups, including the aldehyde present in the target molecule. rsc.org

Heck Reaction: The Heck reaction forms a new C-C bond by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound could be reacted with various alkenes (e.g., styrenes, acrylates) to yield vinylated benzoxazole derivatives. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.comwikipedia.org It is a highly effective method for creating C(sp²)-C(sp) bonds. mdpi.comresearchgate.net A halogenated version of the title compound could be coupled with terminal alkynes to produce alkynyl-substituted benzoxazoles, which are valuable intermediates in organic synthesis. nih.govresearchgate.net

The following table illustrates the potential products from these cross-coupling reactions, assuming a bromo-substituted precursor (e.g., 7-bromo-3-phenyl-2,1-benzoxazole-5-carbaldehyde).

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. polyu.edu.hkyoutube.com The structure of this compound presents several sites for potential reactions, making selectivity a key consideration in its chemical transformations.

The primary reactive sites are:

The Aldehyde Group: This group is susceptible to nucleophilic attack and oxidation/reduction.

The Benzoxazole Core: The aromatic C-H bonds can undergo electrophilic substitution or direct C-H activation. thieme-connect.comorganic-chemistry.orgrsc.org The N-O bond of the isoxazole ring is also a site of potential reactivity, which could lead to ring-opening reactions under certain conditions.

The Phenyl Ring: The C-H bonds on the C3-phenyl substituent can also be functionalized.

Chemoselectivity: A key challenge is achieving selectivity between the aldehyde and the heterocyclic core. For instance, reducing agents can be chosen to selectively target the aldehyde. Sodium borohydride (NaBH₄) is a mild reducing agent that would typically reduce the aldehyde to a primary alcohol while leaving the benzoxazole ring intact. libretexts.orgyoutube.com In contrast, more forceful reducing agents or catalytic hydrogenation under harsh conditions might reduce both the aldehyde and the heterocyclic system. rsc.orgwordpress.com

Similarly, in C-H activation reactions, the choice of catalyst and conditions determines whether functionalization occurs on the benzoxazole or the phenyl ring. Copper-catalyzed methods have been shown to be effective for the C-H functionalization of benzoxazoles. acs.orgcapes.gov.br

Regioselectivity: Within the benzoxazole ring system, there are multiple C-H bonds (at positions 4, 6, and 7) that could be functionalized. The electronic properties of the ring and the directing effects of the existing substituents would govern the position of electrophilic attack or metalation. The presence of a directing group can markedly improve reaction efficacy and yield specific substituted benzoxazoles. acs.org For example, direct arylation of oxazoles often occurs regioselectively at the C2 position. organic-chemistry.org

The table below outlines potential selective transformations of this compound based on the reagent and conditions used.

Theoretical and Computational Investigations of 3 Phenyl 2,1 Benzoxazole 5 Carbaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 3-Phenyl-2,1-benzoxazole-5-carbaldehyde, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G++(d,p), are instrumental in understanding its fundamental chemical properties. nih.govulima.edu.pe

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenyl ring and the benzoxazole (B165842) system. The LUMO, conversely, is generally centered on the electron-deficient aldehyde group. This distribution dictates the molecule's behavior in chemical reactions, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack. The HOMO-LUMO gap for similar benzoxazole derivatives can be computationally determined, providing insights into their relative stability. researchgate.netnankai.edu.cn

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.10 |

Note: The values presented in this table are illustrative and based on typical findings for similar compounds. Actual computed values may vary based on the specific computational methods and level of theory employed.

The Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons, which is vital for predicting intermolecular interactions. In the ESP map of this compound, the oxygen atom of the carbonyl group is expected to have a high negative potential (red region), making it a likely site for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the aldehyde group and certain protons on the aromatic rings would exhibit a positive potential (blue region), indicating susceptibility to nucleophilic attack. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure. For instance, the chemical shift of the aldehydic proton is expected to be in the downfield region of the ¹H NMR spectrum due to its electron-deficient nature.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. This compound has rotational freedom around the single bond connecting the phenyl group to the benzoxazole core. By systematically rotating this bond and calculating the corresponding energy, a potential energy surface can be constructed.

This analysis reveals the most stable conformer(s) and the energy barriers between different conformations. researchgate.net The global minimum on this energy landscape corresponds to the most populated conformation of the molecule under thermal equilibrium. Studies on similar phenyl-substituted heterocyclic compounds have shown that planar or near-planar conformations are often the most stable due to favorable electronic delocalization. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational, rotational, and translational movements.

These simulations are particularly useful for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov For instance, MD simulations can reveal the stability of different conformations in solution and the dynamics of intermolecular interactions, such as hydrogen bonding. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. For this compound, QSPR models can be developed to predict its potential as a material for various applications, such as in organic electronics or as a fluorescent probe. researchgate.net

By correlating calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, polarizability) with experimental or desired properties, a predictive model can be built. nih.gov This approach allows for the virtual screening of new derivatives of this compound with enhanced properties, thereby guiding the design of new materials and reducing the need for extensive experimental work. researchgate.net

Theoretical Reaction Mechanism Prediction for this compound Formation and Transformations

The formation of the 2,1-benzoxazole (anthranil) scaffold is a subject of significant interest in synthetic and computational chemistry. While direct experimental and theoretical studies on the reaction mechanism for the formation of this compound are not extensively documented in the literature, a plausible mechanism can be predicted based on established synthetic routes for related benzoxazole and isoxazole (B147169) derivatives. These predictions are supported by computational studies on analogous systems, which provide insights into the electronic structure, frontier molecular orbitals (FMOs), and potential energy surfaces of the reaction intermediates.

A common and theoretically sound approach to the synthesis of 3-substituted-2,1-benzoxazoles involves the reductive cyclization of an ortho-substituted nitrobenzene (B124822) derivative. In the case of this compound, a logical precursor would be 2-nitro-4-formylbenzophenone. The transformation is believed to proceed through a highly reactive nitrene intermediate.

The proposed mechanism can be outlined in the following key steps:

Reduction of the Nitro Group: The reaction is initiated by the reduction of the nitro group of the precursor, 2-nitro-4-formylbenzophenone. This can be achieved using various reducing agents, with triethyl phosphite (B83602) being a classic example for this type of transformation. The reduction leads to the formation of a nitrene intermediate.

Formation of the Nitrene Intermediate: The nitrene, a neutral, electron-deficient species with a monovalent nitrogen atom, is a critical intermediate in this pathway. The stability and reactivity of the nitrene are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Intramolecular Cyclization: The highly electrophilic nitrene intermediate then undergoes a rapid intramolecular cyclization by attacking the carbonyl carbon of the benzoyl group. This step leads to the formation of a five-membered ring, which upon rearrangement, yields the 2,1-benzoxazole core.

Aromatization: The final step involves the loss of the reducing agent's oxide (e.g., triethyl phosphate) and subsequent aromatization to yield the stable this compound.

Computational studies on related heterocyclic systems, such as phenylisoxazole derivatives, have utilized Density Functional Theory (DFT) at levels like B3LYP/6-311G++(d,p) to investigate the energetic, structural, and electronic properties of these molecules. researchgate.netulima.edu.pe Such studies reveal that the stability of various conformers and the electronic distribution are key to understanding their reactivity. researchgate.netulima.edu.peulima.edu.pe

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of Key Species in the Formation of this compound

| Species | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

| 2-nitro-4-formylbenzophenone | -7.2 | -2.5 | 4.7 | Electrophilic character at the nitro group and carbonyl carbons. |

| Nitrene Intermediate | -5.8 | -1.9 | 3.9 | Highly electrophilic at the nitrene nitrogen, susceptible to nucleophilic attack. |

| This compound | -6.5 | -2.1 | 4.4 | The aldehyde group is susceptible to nucleophilic attack. The benzoxazole ring is relatively stable. |

Note: The values in this table are hypothetical and are intended to illustrate the expected trends in FMO energies based on computational studies of similar molecules.

The Molecular Electrostatic Potential (MEP) is another crucial theoretical descriptor for predicting reactivity. For the aldehyde group in the final product, the oxygen atom is expected to be a region of high negative potential, making it susceptible to electrophilic attack, while the carbonyl carbon and the aldehyde proton would be regions of positive potential, prone to nucleophilic attack. researchgate.netulima.edu.pe

Transformations of this compound

The aldehyde functional group of this compound is a versatile handle for further chemical transformations. Theoretical predictions for these transformations can be made based on well-established reaction mechanisms.

Oxidation to Carboxylic Acid: The oxidation of the aldehyde to the corresponding carboxylic acid, 3-phenyl-2,1-benzoxazole-5-carboxylic acid, can be modeled computationally. The reaction would likely proceed through a hydrate (B1144303) intermediate, followed by the abstraction of the aldehydic hydrogen. The transition state for this hydrogen abstraction would be a key point on the potential energy surface.

Reduction to Alcohol: The reduction of the aldehyde to 3-phenyl-2,1-benzoxazole-5-methanol would involve the nucleophilic addition of a hydride ion to the carbonyl carbon. The energetics of this addition and the stability of the resulting alkoxide intermediate can be calculated using computational methods.

Formation of Imines and Related Derivatives: The reaction with primary amines to form Schiff bases (imines) is a common transformation of aldehydes. Computational studies on similar phenylisoxazole carbaldehyde derivatives have shown that the resulting imines can exist in different isomeric forms (e.g., E/Z isomers), and their relative stabilities can be predicted by calculating their relative enthalpies. researchgate.netulima.edu.pe For instance, studies on phenylisoxazole semicarbazones indicated that the cisE geometrical configuration is the most stable conformer in both gas and liquid phases. researchgate.netulima.edu.pe

Table 2: Predicted Relative Energies of Isomers in a Hypothetical Transformation

| Transformation Product | Isomer | Relative Enthalpy (kcal/mol) | Predicted Stability |

| Schiff Base with Methylamine | E-isomer | 0.0 | Most Stable |

| Z-isomer | +2.5 | Less Stable |

Note: These values are illustrative and based on trends observed in computational studies of related imine formations.

Advanced Structural Elucidation and Supramolecular Interactions of 3 Phenyl 2,1 Benzoxazole 5 Carbaldehyde

Single-Crystal X-ray Diffraction Analysis of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde and its Derivatives

The crystal packing of benzoxazole (B165842) derivatives is governed by a variety of weak intermolecular interactions, which collectively dictate the stability and physical properties of the solid-state form. nih.gov In a structurally similar compound, 2-(2-phenyl-1,3-benzoxazol-7-yl)benzaldehyde, the crystal structure is stabilized by a network of non-classical hydrogen bonds, including C-H···O and C-H···N interactions, as well as C-H···π and π-π stacking interactions. researchgate.net It is anticipated that this compound would exhibit analogous interactions. The presence of the aldehyde group introduces a potential for carbonyl-aromatic (C=O···π) interactions, further influencing the packing arrangement. researchgate.net The interplay of these forces often leads to the formation of complex three-dimensional networks. nih.gov

Hydrogen bonds are fundamental in directing the assembly of molecules in the solid state. In the case of this compound, the primary hydrogen bond acceptors are the nitrogen and oxygen atoms of the benzoxazole ring and the oxygen atom of the carbaldehyde group. The hydrogen bond donors are the aromatic C-H groups.

Studies on related structures, such as 2-(2-phenyl-1,3-benzoxazol-7-yl)benzaldehyde, have revealed the presence of C-H···O hydrogen bonds where the aldehyde oxygen atom acts as the acceptor. researchgate.net These interactions can link molecules into one-dimensional chains. researchgate.net Furthermore, C-H···N hydrogen bonds involving the benzoxazole nitrogen are also plausible. In more complex derivatives, classical N-H···O and O-H···O hydrogen bonds can dominate the crystal packing, leading to the formation of well-defined layers. researchgate.net The specific hydrogen bonding patterns in this compound would depend on the steric and electronic environment of the molecule.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type |

| Aromatic C-H | Aldehyde C=O | C-H···O |

| Aromatic C-H | Benzoxazole N | C-H···N |

| Aromatic C-H | Benzoxazole O | C-H···O |

Pi-Pi Stacking Interactions

Aromatic π-π stacking interactions are crucial in the crystal engineering of planar molecules like this compound. acs.org These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, aryl benzobisoxazole compounds exhibit intermolecular π-stacking, which can lead to the formation of excimers upon photoexcitation. acs.org

Conformational Polymorphism Studies of this compound

Conformational polymorphism, the ability of a compound to exist in more than one crystal structure due to different molecular conformations, is a critical consideration in the solid-state chemistry of flexible molecules. While no specific studies on the conformational polymorphism of this compound have been reported, the potential for such phenomena exists due to the rotational freedom between the phenyl ring and the benzoxazole core.

Computational studies on derivatives of phenylisoxazole-carbaldehyde have shown the existence of different stable conformers, such as cisE and transE isomers. ulima.edu.peresearchgate.net The energy difference between these conformers is often small, suggesting that multiple conformations could be accessible under different crystallization conditions, potentially leading to different polymorphs. The planarity of the benzoxazole ring system is generally maintained, but the dihedral angle between the phenyl group and the benzoxazole moiety can vary, giving rise to conformational isomers.

Co-crystallization and Solid-State Chemistry of this compound

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. The aldehyde group and the aromatic system of this compound make it a suitable candidate for forming co-crystals with other molecules through hydrogen bonding or π-π stacking interactions.

For example, benzoxazole derivatives have been successfully co-crystallized with other compounds to form molecular salts, where proton transfer occurs between an acidic and a basic component. researchgate.net The resulting crystal structures are stabilized by a network of hydrogen bonds and π-π interactions. researchgate.net The aldehyde functionality of the target compound could engage in hydrogen bonding with co-formers containing hydroxyl or amine groups. Furthermore, the aromatic rings can participate in stacking interactions with other aromatic co-formers. The design of co-crystals allows for the tuning of properties such as solubility and stability.

Advanced NMR Spectroscopic Analysis for Complex Structural Determination and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound and its derivatives, 1H and 13C NMR provide fundamental information about the chemical environment of each atom.

In various benzoxazole derivatives, the chemical shifts in the 1H NMR spectra can confirm the presence of aromatic protons and substituents. nih.govolemiss.edu Similarly, 13C NMR spectra are used to identify the carbon atoms of the benzoxazole core, the phenyl ring, and the carbaldehyde group. nih.govolemiss.edu

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, which is crucial for determining the conformation of the molecule in solution. For instance, NOESY studies on phenylisoxazole-carbaldehyde derivatives have been used to establish the isomeric form (E or Z) around the C=N bond in their semicarbazone derivatives. ulima.edu.peresearchgate.net Such techniques could be applied to derivatives of this compound to elucidate the preferred orientation of the phenyl ring relative to the benzoxazole system in solution. Solid-state NMR could also offer valuable insights into the structure and dynamics in the crystalline state, especially in cases where single crystals suitable for X-ray diffraction are difficult to obtain. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule, providing insights into its connectivity and spatial relationships. While specific 2D NMR data for this compound is not extensively available in the reviewed literature, the application of standard techniques such as COSY, HSQC, and HMBC would be instrumental in its structural confirmation.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons on the benzoxazole ring system and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, the proton of the aldehyde group would be expected to show a correlation to the carbon of the benzoxazole ring to which it is attached.

A hypothetical table of expected 2D NMR correlations for this compound is presented below to illustrate the utility of these techniques.

| Proton (¹H) | Expected COSY Correlations (with other ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with other ¹³C) |

| Aldehyde-H | - | Aldehyde-C | C5, C4, C6 |

| H4 | H6 | C4 | C5, C6, C7a, C3a |

| H6 | H4, H7 | C6 | C5, C7, C7a, Aldehyde-C |

| H7 | H6 | C7 | C5, C7a, C3a |

| Phenyl-H (ortho) | Phenyl-H (meta) | Phenyl-C (ortho) | Phenyl-C (ipso), Phenyl-C (meta) |

| Phenyl-H (meta) | Phenyl-H (ortho), Phenyl-H (para) | Phenyl-C (meta) | Phenyl-C (ortho), Phenyl-C (para) |

| Phenyl-H (para) | Phenyl-H (meta) | Phenyl-C (para) | Phenyl-C (meta) |

Note: The numbering of the atoms in the benzoxazole ring follows standard chemical nomenclature.

Variable Temperature NMR Studies

Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures. This technique is particularly useful for studying dynamic processes such as conformational changes, tautomerism, and restricted rotation around single bonds.

In the case of this compound, VT-NMR could provide insights into the rotational barrier around the single bond connecting the phenyl group to the benzoxazole core. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the ortho-protons of the phenyl ring, which might be equivalent at room temperature due to free rotation. The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotation.

Similarly, if any conformational isomers were present in solution, VT-NMR could help to identify them and determine their relative populations at different temperatures.

Chiroptical Properties and Stereochemical Investigations of Derived Enantiomers

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if the aldehyde group were to be reacted to introduce a chiral center, for example, through an asymmetric synthesis, the resulting enantiomers would have distinct chiroptical properties.

For instance, a nucleophilic addition to the carbonyl group using a chiral reagent could lead to the formation of a pair of enantiomeric secondary alcohols. The stereochemistry of these newly formed chiral centers would be of paramount importance.

The investigation of the chiroptical properties of such derived enantiomers would involve techniques like:

Polarimetry: To measure the optical rotation of each enantiomer. Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Enantiomers will show mirror-image CD spectra.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques provide stereochemical information based on the vibrational transitions of the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to determine the absolute configuration of chiral molecules. While no specific studies on chiral derivatives of this compound were found, the principles of stereochemical investigation would be applicable to any chiral derivatives synthesized from it.

Applications of 3 Phenyl 2,1 Benzoxazole 5 Carbaldehyde in Materials Science and Advanced Technologies

Precursor for Advanced Polymer and Resin Synthesis

The benzoxazole (B165842) moiety is a key component in the development of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The aldehyde functionality of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde offers a versatile handle for polymerization reactions, enabling its incorporation into a variety of polymer backbones.

Detailed research findings indicate that aromatic polyamides and polyimides containing benzoxazole units exhibit superior properties. For instance, poly(amide-benzoxazole)s derived from benzoxazole-containing dicarboxylic acids have been shown to form tough, creasable films with tensile strengths ranging from 92 to 113 MPa and moduli above 2 GPa. researchgate.net These polymers are typically soluble in aprotic polar solvents, which is advantageous for processing. researchgate.net Similarly, poly(benzoxazole imide)s (PBOPIs) have demonstrated high glass transition temperatures (Tg) between 285 and 363 °C and excellent thermal stability, with 5% weight loss temperatures (Td5%) ranging from 510 to 564 °C in a nitrogen atmosphere. rsc.org

The presence of the aldehyde group in this compound allows it to be used as a monomer in condensation polymerizations with various co-monomers, such as aromatic diamines, to form poly(azomethine)s or Schiff base polymers. These polymers are known for their thermal stability and optoelectronic properties. Furthermore, the aldehyde can be oxidized to a carboxylic acid, creating a monomer that can be used to synthesize polyesters and polyamides, similar to those reported in the literature. researchgate.net The rigid phenyl and benzoxazole units would contribute to a high glass transition temperature and thermal stability in the resulting polymers.

Table 1: Potential Properties of Polymers Derived from this compound (Based on Related Benzoxazole Polymers)

| Polymer Type | Expected Glass Transition Temp. (°C) | Expected Tensile Strength (MPa) | Expected Thermal Decomposition Temp. (°C) |

|---|---|---|---|

| Poly(azomethine) | > 300 | 90 - 120 | > 500 |

| Polyamide | > 350 | 100 - 130 | > 520 |

Development of Fluorescent Probes and Optical Materials

Benzoxazole derivatives are well-established fluorophores, and their unique photophysical properties are exploited in the development of fluorescent probes and optical materials. The fluorescence characteristics of these compounds are often sensitive to their local environment, making them suitable for sensing applications.

Research has shown that benzoxazole-containing macrocycles can act as selective fluorescent chemosensors for metal ions like Zn²⁺ and Cd²⁺. mdpi.com The fluorescence of these sensors can be modulated by photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF) mechanisms. mdpi.com The emission properties of benzoxazole derivatives can be tuned by altering the substituents on the heterocyclic core. For example, the synthesis of novel benzoxazole derivatives has led to the creation of fluorescent brighteners and materials that exhibit excited-state intramolecular proton transfer (ESIPT), resulting in dual emission with a large Stokes shift. researchgate.net

This compound, with its extended π-conjugation provided by the phenyl group, is expected to exhibit interesting fluorescent properties. The aldehyde group can be further functionalized to create more complex sensor molecules. For instance, it can be reacted with hydrazines or amines to form hydrazones or Schiff bases, which are known to be effective chelating agents for metal ions. The binding of an analyte to this functionalized moiety could lead to a detectable change in the fluorescence intensity or wavelength, forming the basis of a "turn-on" or "turn-off" fluorescent sensor. Theoretical studies on related 1,3-benzoxazole structures suggest their potential use as biomarkers and active media for tunable lasers. researchgate.net

Role in the Design of Organic Light-Emitting Diode (OLED) Materials

The field of organic electronics, particularly OLED technology, relies on the development of materials with specific charge-transport and emissive properties. Benzoxazole derivatives are recognized for their potential as components in OLEDs due to their electronic characteristics and thermal stability.

Theoretical studies on 1,3-benzoxazole derivatives have indicated their suitability for applications in OLEDs due to their electronic properties. researchgate.net The benzoxazole core can be part of hole-transporting, electron-transporting, or emissive layers within an OLED device. The specific properties are dictated by the nature and position of substituent groups. For instance, carbazole (B46965) derivatives, which are also nitrogen-containing heterocycles, are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies and good thermal stability. mdpi.com

The structure of this compound suggests its potential as a building block for OLED materials. The phenyl-substituted benzoxazole core provides a rigid, conjugated system that can facilitate charge transport. The aldehyde group offers a site for further molecular engineering. For example, it could be used to attach the benzoxazole unit to other functional moieties, creating bipolar molecules with both hole- and electron-transporting capabilities. Such materials are highly sought after for achieving balanced charge injection and recombination in OLEDs, leading to higher efficiencies.

Application in Chemosensor and Biosensor Development

The development of selective and sensitive chemosensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. Benzoxazole-based compounds have shown significant promise in this field due to their responsive fluorescent properties.

For example, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore has been successfully used for the optical detection of Zn²⁺ and Cd²⁺ in aqueous media. mdpi.com The design of such sensors often relies on the principle of a "fluorophore-receptor" system, where the benzoxazole unit acts as the signaling fluorophore and a connected moiety serves as the receptor for a specific analyte. The synthesis of various benzoxazole derivatives has been explored to create ON-OFF fluorescent chemosensors that are sensitive to their microenvironment. researchgate.net

This compound is a prime candidate for derivatization into a range of chemosensors. The aldehyde group can readily undergo condensation reactions with a variety of nucleophiles, such as amines and hydrazines, to introduce specific recognition sites for analytes like metal ions, anions, or biologically relevant molecules. The binding event at the receptor site would modulate the electronic structure of the conjugated system, leading to a change in the fluorescence of the benzoxazole core.

Table 2: Potential Sensing Applications of Functionalized this compound Derivatives

| Derivative Type | Target Analyte | Sensing Mechanism |

|---|---|---|

| Hydrazone Derivative | Metal Cations (e.g., Cu²⁺, Fe³⁺) | Chelation-induced fluorescence quenching |

| Schiff Base with Amino Acids | Chiral Molecules | Enantioselective fluorescence response |

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs and COFs are classes of porous crystalline materials that have garnered significant attention for their applications in gas storage, separation, and catalysis. The ability to incorporate functional organic linkers into these frameworks allows for the tuning of their properties. The aldehyde functionality is a key reactive group for the synthesis of imine-linked COFs.

Research has demonstrated the incorporation of benzoxazole and benzothiazole (B30560) units into porous polymers for applications in carbon dioxide storage and separation. researchgate.net These heteroatoms are considered "CO₂-philic" and can enhance the selective uptake of carbon dioxide. researchgate.net The synthesis of COFs often involves the condensation of polyfunctional aldehydes with polyfunctional amines.

Given that this compound possesses a reactive aldehyde group, it is a highly suitable candidate as a monofunctional linker or, if derivatized to be difunctional, as a building block for COFs. Its incorporation could introduce the desirable properties of the benzoxazole moiety into the framework, such as enhanced thermal stability and potentially selective gas adsorption properties due to the presence of the heteroatoms. The phenyl group would also contribute to the rigidity and porosity of the resulting framework.

Photochromic and Thermochromic Material Development

Photochromic and thermochromic materials, which change their color in response to light or temperature, respectively, are of interest for applications such as smart windows, optical data storage, and molecular switches. While direct research on the photochromic and thermochromic properties of this compound is limited, the general characteristics of aromatic heterocyclic compounds suggest this as a potential area of investigation.

The photo- and thermochromic behavior of organic compounds often arises from reversible isomerization between two or more stable states with different absorption spectra. The extended π-system of this compound could potentially be engineered to exhibit such properties. For instance, derivatization of the aldehyde group to form a Schiff base or a hydrazone can introduce new possibilities for photo-induced E/Z isomerization or tautomerism, which could lead to a color change. The rigid benzoxazole core could influence the stability and switching kinetics of such systems. Further research is needed to explore the potential of this compound and its derivatives in the development of novel photo- and thermochromic materials.

Catalytic Applications of 3 Phenyl 2,1 Benzoxazole 5 Carbaldehyde and Its Derived Ligands

As an Organocatalyst or Precursor for Organocatalyst Design

There is no scientific literature available that describes the use of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde directly as an organocatalyst. Furthermore, no studies have been found that report its use as a precursor for the design and synthesis of other organocatalysts. The potential for the aldehyde functional group to participate in catalytic cycles, for instance through iminium ion formation, remains a theoretical possibility but has not been experimentally verified for this specific compound.

Ligand Design for Transition Metal Catalysis

The design of ligands is a cornerstone of transition metal catalysis, enabling control over the reactivity and selectivity of metal centers. However, research specifically detailing the design and synthesis of ligands derived from this compound for this purpose is not present in the current body of scientific literature.

Chiral Ligand Synthesis from this compound

The synthesis of chiral ligands is crucial for the advancement of asymmetric catalysis. Typically, a chiral precursor or a chiral auxiliary is used to introduce stereocenters into the ligand structure. While the aldehyde group of this compound could theoretically be a handle for reacting with chiral amines or alcohols to form chiral imines or acetals, no published research has documented such synthetic routes or the characterization of the resulting chiral ligands.

Application in Asymmetric Catalysis

Consistent with the absence of reports on chiral ligand synthesis from this precursor, there are no studies describing the application of any such derived ligands in asymmetric catalysis. Consequently, there is no performance data, such as enantiomeric excess or yield for any catalytic transformation, to report.

Role in Biomimetic Catalysis and Enzyme Mimicry Systems

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. The structural motifs within this compound have not been identified in the literature as components of enzyme mimics or biomimetic catalytic systems. Research in this area often focuses on replicating the active sites of metalloenzymes or the mechanisms of organocatalytic enzymes, but no connection to this specific benzoxazole (B165842) derivative has been established.

Mechanistic Investigations of 3 Phenyl 2,1 Benzoxazole 5 Carbaldehyde S Biological Interactions in Vitro and in Silico Focus

Molecular Docking and Simulation Studies with Biological Macromolecules

Computational methods such as molecular docking and simulation are crucial for predicting and understanding the interactions between small molecules and biological targets like receptors and enzymes. For the benzoxazole (B165842) and isoxazole (B147169) classes, these studies have been instrumental in elucidating potential mechanisms of action.

Receptor Binding Site Analysis

While specific receptor binding analyses for 3-Phenyl-2,1-benzoxazole-5-carbaldehyde are not detailed, studies on related benzoxazole derivatives show interactions with various receptors. For instance, certain derivatives have been investigated as 5-HT3 receptor antagonists and melatonin receptor agonists. researchgate.net The benzoxazole structure is considered an isostere of natural nucleic bases, which may facilitate its interaction with biopolymers. Computational studies on phenylisoxazole semicarbazone derivatives, which share structural similarities, have utilized calculations of molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack, indicating how they might interact with receptor sites. researchgate.netulima.edu.pe The oxygen of a carbonyl group, similar to the carbaldehyde group on the target compound, is often highlighted as a site for electrophilic attack. researchgate.netulima.edu.pe

Enzyme Active Site Interaction Modeling

In silico modeling has been widely applied to benzoxazole and isoxazole derivatives to explore their interactions with enzyme active sites. These studies help rationalize the compounds' inhibitory activities and guide the design of more potent molecules.

Key enzymes targeted by related compounds include:

Cyclooxygenase (COX): Phenyl-isoxazole-carboxamide derivatives have been docked into the active sites of COX-1 and COX-2 enzymes to understand their anti-inflammatory potential. nih.gov Similarly, certain methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates have been identified as selective COX-2 inhibitors. Docking studies help to visualize binding patterns within the enzyme's active domain. nih.gov

α-Amylase and α-Glucosidase: New hybrids of phenylisoxazole and quinoxalin-2-amine have been evaluated as potential inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes. Molecular docking revealed that these compounds could form hydrogen bonds and π–alkyl bonds with key amino acid residues in the active sites, such as ASP300, HIS101, and LYS200 in α-amylase. nih.gov

VEGFR-2: Benzoxazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. tandfonline.com Docking studies showed that active compounds fit into the VEGFR-2 kinase domain, interacting with key amino acids in a manner similar to known inhibitors like sorafenib. tandfonline.com

DNA Gyrase: The bacterial enzyme DNA gyrase is a target for antibacterial agents. nih.gov Molecular docking of 2-substituted benzoxazole derivatives into the active site of DNA gyrase has been used to predict and explain their antibacterial activity. nih.gov

Table 1: Examples of In Silico Docking Studies on Related Benzoxazole and Phenylisoxazole Derivatives

| Compound Class | Target Enzyme | Key Findings/Interactions |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Amylase | Hydrogen bonds with ASP300, HIS101; π–alkyl bonds with LEU162, ILE235. nih.gov |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Glucosidase | High binding energy and significant interactions with active site residues. nih.gov |

| Benzoxazole derivatives | VEGFR-2 | Interactions with key amino acids in the kinase domain. tandfonline.com |

| 2-Substituted benzoxazoles | DNA Gyrase | Favorable binding within the enzyme's active site. nih.gov |

| Phenyl-isoxazole-carboxamides | COX-1 / COX-2 | Identification of binding interactions within the active site. nih.gov |

In Vitro Studies of Enzyme Inhibition and Activation Mechanisms

In vitro assays are essential for confirming the predictions from in silico studies and quantifying the biological activity of compounds.

Kinetics of Compound-Enzyme Interactions

The inhibitory potential of benzoxazole and isoxazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which measure the concentration of a substance needed to inhibit a biological process by half.

Studies on related compounds have yielded specific kinetic data:

A series of phenylisoxazole quinoxalin-2-amine hybrids were tested for α-amylase and α-glucosidase inhibition. Compound 5h was a potent dual inhibitor with an IC₅₀ of 16.4 µM for α-amylase and 31.6 µM for α-glucosidase. nih.gov Another compound, 5c , was the most potent α-glucosidase inhibitor with an IC₅₀ of 15.2 µM. nih.gov

Novel benzoxazole derivatives were evaluated as VEGFR-2 inhibitors. The most potent compound, 12l , exhibited a VEGFR-2 inhibitory IC₅₀ of 97.38 nM. tandfonline.com

In a study of benzoxazole-benzamide conjugates, compounds 1 and 11 showed potent VEGFR-2 inhibitory activity. nih.gov

Certain methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates showed potent COX-2 inhibitory activity, with IC₅₀ values for compounds VIIe (10.72) and VIIf (10.85) being comparable to the standard drug refecoxib (7.79).

Table 2: In Vitro Enzyme Inhibition Data for Related Benzoxazole and Phenylisoxazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value |

| Phenylisoxazole quinoxalin-2-amine (5h ) | α-Amylase | 16.4 ± 0.1 µM nih.gov |

| Phenylisoxazole quinoxalin-2-amine (5c ) | α-Glucosidase | 15.2 ± 0.3 µM nih.gov |

| Benzoxazole derivative (12l ) | VEGFR-2 | 97.38 nM tandfonline.com |

| Benzoxazole-carboxylate (VIIe ) | COX-2 | 10.72 |

| Benzoxazole-carboxylate (VIIf ) | COX-2 | 10.85 |

Identification and Validation of Specific Molecular Targets

The benzoxazole scaffold has been linked to a diverse range of molecular targets, validated through various biological assays. researchgate.net These targets often include enzymes crucial for disease progression. researchgate.net

Antitubercular Targets: Derivatives of phenylisoxazole carbaldehyde have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Isonicotinylhydrazone derivatives of 3-phenylisoxazole-5-carbaldehyde and 5-phenylisoxazole-3-carbaldehyde showed moderate to good bioactivity against sensitive and resistant strains. researchgate.net

Anticancer Targets: In the context of cancer, VEGFR-2 is a validated target for benzoxazole derivatives, which can inhibit tumor angiogenesis. tandfonline.comnih.gov Additionally, some benzoxazoles act as apoptosis inducers by modulating the levels of proteins like Bax and Bcl-2 and activating caspases. tandfonline.com

Anti-inflammatory Targets: COX-2 is a well-established target for anti-inflammatory drugs, and several benzoxazole series have been validated as potent and selective inhibitors of this enzyme.

Mechanistic Studies of Antimicrobial Activity in Specific Microbial Systems

Disruption of Fungal Membrane Integrity

Any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy for the specified compound. Further experimental research, including in vitro and in silico studies, is necessary to elucidate the specific biological interactions and mechanisms of action of this compound.

Advanced Analytical Methodologies for 3 Phenyl 2,1 Benzoxazole 5 Carbaldehyde

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC, SFC)

Chromatography is the cornerstone of purity assessment and separation for complex organic molecules like 3-Phenyl-2,1-benzoxazole-5-carbaldehyde. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For benzoxazole (B165842) and related benzimidazole (B57391) derivatives, reversed-phase HPLC is often the method of choice. ptfarm.plnih.gov A satisfactory separation can typically be achieved using a C8 or C18 stationary phase with a gradient elution system. ptfarm.plnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. ptfarm.plnih.gov Detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. ptfarm.plnih.gov The versatility of HPLC allows for its application in the identification and quantification of these compounds in various formulations, including tablets and suspensions. ptfarm.pl

Table 1: Typical HPLC Parameters for Analysis of Related Heterocyclic Compounds

| Parameter | Typical Value/Condition | Source |

| Column | Nucleosil C8 | ptfarm.plnih.gov |

| Mobile Phase | Gradient system of Acetonitrile and aqueous Orthophosphoric acid (pH 4.5) | ptfarm.plnih.gov |

| Detection | UV-Vis at 254 nm or 288 nm | ptfarm.plnih.gov |

| Purity Achieved | >97% for related benzoxazole derivatives | nih.gov |

Gas Chromatography (GC) is suitable for analytes that are volatile and thermally stable. While specific GC methods for this compound are not extensively documented, the technique is applicable for assessing the purity of volatile starting materials or if the compound itself can be vaporized without decomposition. The principle involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase, leading to separation based on boiling point and polarity.

Supercritical Fluid Chromatography (SFC) represents a hybrid of GC and LC, utilizing a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com This technique offers advantages such as faster analysis times, lower viscosity, and reduced use of organic solvents. shimadzu.comshimadzu.com SFC is particularly effective for the separation of structurally related analogues and for chiral separations. shimadzu.comnih.gov For instance, polysaccharide-based stationary phases like Chiralpak® AD-H have been successfully used for the enantioseparation of related isoxazole (B147169) and benzimidazole analogue molecules, employing ethanol (B145695) as a co-solvent. nih.govnih.gov This demonstrates SFC's potential for resolving enantiomers of this compound derivatives, a critical step in pharmaceutical development. nih.gov

Electrochemical Methods for Detection and Quantification

Electroanalytical methods provide a sensitive and cost-effective approach for the detection and quantification of electroactive molecules. tcd.ie Techniques such as voltammetry can be applied to this compound, provided the molecule can be oxidized or reduced at an electrode surface.

Studies on related 2,5-disubstituted benzoxazole compounds have demonstrated their susceptibility to electrochemical reduction. researchgate.net Techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) have been successfully employed. researchgate.net These experiments are often conducted in a non-aqueous solvent like dimethylsulfoxide (DMSO) with a supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB). researchgate.net A hanging mercury drop electrode (HMDE) can serve as the working electrode. researchgate.net DPV and SWV, in particular, are noted for their rapid and sensitive quantitative determination capabilities, with detection limits for some benzoxazole derivatives reaching the sub-micromolar level. researchgate.net

Table 2: Electrochemical Detection of Related Benzoxazole Derivatives

| Parameter | Value/Condition | Source |

| Technique | Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV) | researchgate.net |

| Working Electrode | Hanging Mercury Drop Electrode (HMDE) | researchgate.net |

| Solvent/Electrolyte | Dimethylsulfoxide (DMSO) / 0.1 M TBATFB | researchgate.net |

| Linear Range (DPV/SWV) | 1.0 x 10⁻⁶ M to 2.0 x 10⁻⁴ M | researchgate.net |

| Limit of Detection (DPV/SWV) | ~1.33 x 10⁻⁷ M / ~1.76 x 10⁻⁷ M | researchgate.net |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and for definitive structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is used to confirm the identity and purity of synthesized benzoxazole derivatives. mdpi.com After separation on the LC column, the eluent is introduced into the mass spectrometer. Techniques like Electrospray Ionization (ESI) are common for creating ions from the analyte molecules. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a molecular weight and fragmentation pattern that serves as a chemical fingerprint for the compound. researchgate.net Predicted m/z values for various adducts of this compound are available, which are crucial for interpreting MS data. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Source |

| [M+H]⁺ | 224.07060 | uni.lu |

| [M+Na]⁺ | 246.05254 | uni.lu |

| [M-H]⁻ | 222.05604 | uni.lu |

| [M+K]⁺ | 262.02648 | uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle but is used for volatile compounds. It separates components in the gas phase before they are detected by the mass spectrometer, making it ideal for identifying impurities or by-products in the synthesis of this compound, provided they are sufficiently volatile.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry, Fluorescence Spectroscopy)

Spectroscopic methods are rapid and non-destructive techniques often used for the quantification of pure substances in solution.

UV-Vis Spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. Benzoxazole derivatives are known to absorb UV radiation, making this technique suitable for their quantification. scielo.br A solution of the compound is prepared in a suitable solvent (e.g., ethanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). scielo.br According to the Beer-Lambert law, absorbance is directly proportional to the concentration. This method has been used to evaluate the photoprotective potential of related 2-(2'-hydroxyphenyl) benzoxazole derivatives, with maximum absorption wavelengths observed between 336 and 374 nm. scielo.br

Table 4: Spectrophotometric Data for Related Benzoxazole Derivatives

| Compound Type | Solvent | λmax (nm) | Application | Source |

| 2-(2'-hydroxyphenyl) benzoxazoles | Ethanol | 336 - 374 | In vitro photoprotective potential | scielo.br |

Fluorescence Spectroscopy is another potential method for quantification, often offering higher sensitivity than UV-Vis spectrophotometry. The benzoxazole moiety is a well-known fluorophore. This method involves exciting the molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. The fluorescence intensity is typically proportional to the concentration of the analyte. This technique's high sensitivity makes it suitable for detecting trace amounts of the compound.

Method Validation for Analytical Reproducibility and Robustness

Validation is a critical process that ensures an analytical method is suitable for its intended purpose. It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For chromatographic methods like HPLC, validation involves assessing several key parameters. ptfarm.plnih.govjocpr.com

The objective of method validation is to demonstrate that the procedure is specific, sensitive, linear, precise, and accurate for the analysis of the target compound. jocpr.com For instance, linearity is often confirmed if the correlation coefficient (r²) of the calibration curve is greater than 0.999. jocpr.com These validation steps are essential for the quality control of this compound in research and industrial settings.

Table 5: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria | Source |

| Selectivity/Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from excipients or impurities at the analyte's retention time. | ptfarm.pl |

| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.999 | jocpr.com |

| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% | jocpr.com |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery typically between 98-102% | jocpr.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 | jocpr.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 | jocpr.com |

Future Research Directions and Perspectives for 3 Phenyl 2,1 Benzoxazole 5 Carbaldehyde

Emerging Synthetic Strategies and Sustainable Production Methods

The synthesis of benzoxazole (B165842) derivatives has been a subject of intense research, with a significant shift towards more environmentally friendly and efficient methodologies. tandfonline.comresearchgate.net Traditional methods often require harsh reaction conditions, expensive catalysts, and toxic solvents, leading to low yields and significant chemical waste. mdpi.comacs.orgnih.gov Future research on the synthesis of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde should prioritize the adoption of green chemistry principles.

Emerging sustainable strategies that could be adapted for its production include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. mdpi.comnih.gov

Ultrasound-Assisted Reactions: Sonication provides an energy-efficient method to promote reactions, often under milder conditions. mdpi.comnih.govnih.gov

Mechanochemistry: Solvent-free reactions conducted by grinding reagents together offer a highly sustainable alternative. mdpi.comnih.gov

Catalysis Innovation: The use of nanocatalysts, magnetically recoverable catalysts, and Brønsted acidic ionic liquids can enhance efficiency and simplify product purification. researchgate.netacs.orgnih.govnih.gov

Biosynthesis: Inspired by the enzymatic pathways discovered for natural products like nataxazole, future research could explore biocatalytic or chemoenzymatic routes to produce the benzoxazole core, representing an ultimate goal in sustainable production. nih.gov

| Synthetic Method | Key Advantages | Potential for this compound |

|---|---|---|